(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring substituted with an amino group and a benzyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amino Group Addition: The amino group is added through a reductive amination process, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol, and the benzyl group can be hydrogenated to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or methyl-substituted derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of chiral compounds with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid: Lacks the ester group, which may affect its reactivity and solubility.
(3S,4R)-3-Amino-1-phenyl-piperidine-4-carboxylic acid ethyl ester: Substitutes the benzyl group with a phenyl group, potentially altering its binding properties and biological activity.
Uniqueness
The presence of the ethyl ester group in (3S,4R)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester may confer unique solubility and reactivity properties compared to its analogs. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (3S,4R)-3-amino-1-benzylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJKWSEEUDHJK-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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